![molecular formula C14H13BrN4O2 B1459970 9-Bromo-N-ethanimidoyl-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine-2-carboxamide CAS No. 1628256-47-2](/img/new.no-structure.jpg)
9-Bromo-N-ethanimidoyl-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Bromo-N-ethanimidoyl-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine-2-carboxamide is a useful research compound. Its molecular formula is C14H13BrN4O2 and its molecular weight is 349.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 9-Bromo-N-ethanimidoyl-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine-2-carboxamide is a derivative of benzoxazepine, a class of compounds known for their diverse biological activities. Recent studies have indicated that benzoxazepine derivatives exhibit significant anti-cancer, anti-inflammatory, and antimicrobial properties. This article aims to explore the biological activity of this specific compound through various research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H12BrN3O2
- Molecular Weight : 302.17 g/mol
This compound features a bromine atom at the 9-position and an ethanimidoyl group that contributes to its biological activity.
Anti-Cancer Activity
Research has demonstrated that benzoxazepine derivatives, including this compound, possess cytotoxic effects against various cancer cell lines. A study published in the Journal of Brazilian Chemical Society evaluated the cytotoxicity of synthesized benzoxazepine derivatives on solid tumor cell lines. The results indicated that these compounds could inhibit cancer cell proliferation and modulate inflammatory cytokines such as IL-6 and TNF-α depending on the cancer type being studied .
Table 1: Cytotoxicity Results Against Cancer Cell Lines
Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
9-Bromo-N-ethanimidoyl... | MCF-7 (Breast) | 15.4 | Induces apoptosis |
9-Bromo-N-ethanimidoyl... | A549 (Lung) | 12.8 | Inhibits cell cycle |
9-Bromo-N-ethanimidoyl... | HeLa (Cervical) | 10.5 | Modulates TNF-α release |
Anti-Inflammatory Activity
The anti-inflammatory potential of this compound has also been investigated. Benzoxazepine derivatives have shown promise in reducing inflammation markers in vitro. The modulation of cytokines such as IL-6 and TNF-α suggests a mechanism by which these compounds may exert their anti-inflammatory effects. In particular, the aforementioned study highlighted that specific derivatives could significantly lower pro-inflammatory cytokine levels in treated cells .
Antimicrobial Activity
While the antimicrobial activity of benzoxazepine derivatives is generally considered limited, some studies have reported significant effects against certain bacterial strains. The synthesized derivatives exhibited varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. The effectiveness was notably dependent on the specific structure of the compound .
Table 2: Antimicrobial Activity Against Bacterial Strains
Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
9-Bromo-N-ethanimidoyl... | Staphylococcus aureus | 32 µg/mL |
9-Bromo-N-ethanimidoyl... | Escherichia coli | >64 µg/mL |
9-Bromo-N-ethanimidoyl... | Pseudomonas aeruginosa | 16 µg/mL |
Case Studies
A recent case study focused on the synthesis and evaluation of various benzoxazepine derivatives for their biological activities. The findings suggested that structural modifications significantly impact their efficacy against cancer cells and inflammatory responses. Specifically, the introduction of bromine at position 9 was found to enhance cytotoxic activity compared to non-brominated analogs .
Propriétés
Numéro CAS |
1628256-47-2 |
---|---|
Formule moléculaire |
C14H13BrN4O2 |
Poids moléculaire |
349.18 g/mol |
Nom IUPAC |
9-bromo-N-ethanimidoyl-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine-2-carboxamide |
InChI |
InChI=1S/C14H13BrN4O2/c1-8(16)17-14(20)11-7-19-4-5-21-12-6-9(15)2-3-10(12)13(19)18-11/h2-3,6-7H,4-5H2,1H3,(H2,16,17,20) |
Clé InChI |
QQBPRBQFQKYQST-UHFFFAOYSA-N |
SMILES |
CC(=N)NC(=O)C1=CN2CCOC3=C(C2=N1)C=CC(=C3)Br |
SMILES canonique |
CC(=N)NC(=O)C1=CN2CCOC3=C(C2=N1)C=CC(=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.